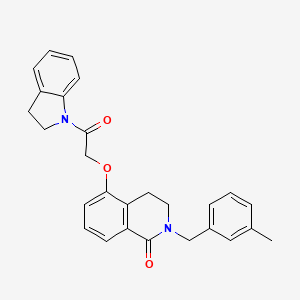

5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3/c1-19-6-4-7-20(16-19)17-28-14-13-22-23(27(28)31)9-5-11-25(22)32-18-26(30)29-15-12-21-8-2-3-10-24(21)29/h2-11,16H,12-15,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJYFNJORRTUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Indole Derivatives

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. They are aromatic compounds containing the indole nucleus, which binds with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives.

Isoquinoline Derivatives

Isoquinoline is another important heterocyclic system. It is a structural component of many natural products and biologically active compounds. The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry.

Biological Activity

5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the condensation of indole derivatives with appropriate benzyl and isoquinoline precursors. The synthetic route often employs visible-light photocatalysis, which has been shown to facilitate the formation of complex structures under mild conditions, yielding moderate to good yields .

Biological Activity

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing the isoquinoline structure have shown promising results in inhibiting the growth of prostate (PC-3), gastric (MGC-803), and esophageal (EC-109) cancer cells .

Table 1 summarizes the antiproliferative activity of related compounds:

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(Indolin-1-yl) derivative | PC-3 | 12.5 | |

| 3-Methylbenzyl isoquinoline derivative | MGC-803 | 8.0 | |

| Indole-based compound | EC-109 | 15.0 |

Mechanism of Action

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. It is hypothesized that the compound induces apoptosis through the activation of caspases and modulation of the mitochondrial pathway . Furthermore, it may inhibit key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation.

Case Studies

-

Study on Antiproliferative Effects

A study evaluated the effects of various substituted isoquinoline derivatives on cancer cell lines. The results indicated that modifications at the 3 and 4 positions significantly enhanced antiproliferative activity compared to unsubstituted analogs. The presence of an indole moiety was particularly beneficial in increasing potency . -

Mechanistic Insights

Another investigation utilized molecular docking studies to elucidate the binding interactions between the compound and its targets within cancer cells. The findings suggested strong binding affinities for proteins involved in apoptosis regulation, supporting the proposed mechanism of action .

Scientific Research Applications

Anticancer Potential

One of the most significant applications of this compound is its anticancer activity . In vitro studies have demonstrated that it exhibits potent cytotoxic effects against various cancer cell lines. For instance, research following the National Cancer Institute (NCI) protocols showed that derivatives of this compound had mean growth inhibition (GI) values indicating significant antitumor activity against human tumor cells .

Antimicrobial Properties

Emerging studies suggest that 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one may also possess antimicrobial properties . Preliminary screening has indicated effectiveness against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects , which are being investigated in models of neurodegenerative diseases. Early results indicate that it may help mitigate oxidative stress and apoptosis in neuronal cells, thus offering a promising avenue for treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of isoquinoline derivatives based on the core structure of this compound. These derivatives were tested against a panel of cancer cell lines, revealing that one particular derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, highlighting its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound found that it effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA). The study utilized disk diffusion methods to assess efficacy and concluded that modifications to the side chains could enhance activity against resistant strains .

Case Study 3: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function compared to control groups. This research underscores the need for further studies to elucidate the mechanisms behind its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Similarities and Key Substituents

The compound belongs to a class of 3,4-dihydroisoquinolin-1(2H)-ones modified at positions 2 and 4. Below is a comparative analysis of its structural analogs:

Functional Group Impact on Activity

- Indole vs. Chlorobenzyl Substituents : The indole-derived side chain in the target compound may enhance binding to σ2R/TMEM97 receptors compared to the chlorobenzyl group in CAS 850907-31-2, which lacks heterocyclic nitrogen atoms critical for receptor interactions.

- Methoxyethyl vs. 3-Methylbenzyl Groups : Substitution at position 2 with a 3-methylbenzyl group (target compound) likely improves membrane permeability compared to polar groups like methoxyethyl (as in anti-coronavirus derivatives).

- Fluorescent Ligands (NO1): The bulky dimethylaminoisoindoline-dione substituent in NO1 enables fluorescence-based tracking, a feature absent in the target compound.

Q & A

Q. What are the standard synthetic routes for 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one?

The synthesis typically involves multi-step protocols, including:

- Reagent selection : Use of sodium acetate as a base and acetic acid as a solvent for refluxing intermediates (e.g., coupling indole-derived moieties with isoquinolinone scaffolds) .

- Stepwise assembly : Sequential reactions to introduce the 3-methylbenzyl and indolin-1-yl-2-oxoethoxy groups, requiring precise stoichiometric ratios (e.g., 0.11 mol of formyl-indole derivatives per 0.1 mol of thiazolone precursors) .

- Purification : Recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

Q. How is the structural integrity of this compound validated post-synthesis?

Q. What methodologies ensure purity for biological or pharmacological assays?

- Chromatographic methods : HPLC with UV detection (e.g., C18 columns, gradient elution with acetonitrile/water) identifies impurities <0.5% .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and residual solvent content .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

- Parameter screening :

- Temperature : Reflux in acetic acid (100–110°C) vs. microwave-assisted synthesis to reduce reaction time .

- pH control : Sodium acetate buffers maintain mildly acidic conditions (pH 4–5) to prevent premature hydrolysis of labile groups (e.g., oxoethoxy linkages) .

- Catalyst exploration : Transition metal catalysts (e.g., Pd/C for hydrogenation) or enzyme-mediated coupling for stereoselectivity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Dynamic effects : Conformational flexibility in the dihydroisoquinolinone ring may cause splitting; variable-temperature NMR (VT-NMR) can clarify exchange processes .

- Computational validation : Density functional theory (DFT) simulations predict NMR chemical shifts and compare them with experimental data .

Q. What strategies are recommended for computational docking studies targeting neurological receptors?

- Ligand preparation : Generate 3D conformers using SMILES/InChI descriptors (e.g.,

InChI=1S/C16H13NO2/...) to ensure stereochemical accuracy . - Target selection : Prioritize receptors with indole-binding pockets (e.g., serotonin or dopamine receptors) based on structural analogs .

- MD simulations : Assess binding stability via molecular dynamics (e.g., 100 ns trajectories in GROMACS) .

Q. How can environmental fate studies be designed for this compound?

- Degradation pathways : Hydrolysis studies under varying pH (2–12) and UV exposure to identify breakdown products .

- Ecotoxicology : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) to evaluate EC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.